molecular formula C8H10ClN3O4 B2626341 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid CAS No. 696646-61-4

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2626341
CAS No.: 696646-61-4
M. Wt: 247.64
InChI Key: UHDDZDBGJPLMET-UHFFFAOYSA-N
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Description

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is a chemical compound with the molecular formula C8H10ClN3O4 and a molecular weight of 247.64 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with chloro, methyl, and nitro groups, and a butanoic acid moiety. It is used in various research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:

Chemical Reactions Analysis

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives[][3].

Scientific Research Applications

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid can be compared with other similar compounds such as:

    4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid: This compound has a similar structure but with different substitution patterns on the pyrazole ring.

    4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid: This compound has a benzoic acid moiety instead of a butanoic acid group.

    4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid: This compound has a propanoic acid group instead of a butanoic acid group.

These compounds share similar chemical properties but differ in their specific applications and biological activities.

Properties

IUPAC Name

4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O4/c1-5-7(9)8(12(15)16)10-11(5)4-2-3-6(13)14/h2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDDZDBGJPLMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320125
Record name 4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823325
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

696646-61-4
Record name 4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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